(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several structural components including a 3,4-dimethoxyphenyl group, a 3-fluorophenyl group, a 1,2,3-triazolo[4,5-d]pyrimidin-7-yl group, and a piperazin-1-yl group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxy groups, the electron-withdrawing fluorine atom, and the various nitrogen atoms in the triazolo and piperazine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Development and Preclinical Profiling in Pharmacology
One significant application of compounds structurally similar to the requested chemical is in the field of pharmacology. For instance, Chrovian et al. (2018) developed a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists, which included compounds structurally akin to the one . These compounds were advanced into phase I clinical trials to assess their safety and tolerability for treating mood disorders, highlighting the potential therapeutic applications of such compounds in pharmacological research (Chrovian et al., 2018).
Anticancer Mechanisms
Another critical area of application is in cancer research. For example, Lee et al. (2013) studied a compound (RX-5902) that shares structural similarities, demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. This compound was shown to interact with p68 RNA helicase, playing a vital role in cell proliferation and cancer progression (Lee et al., 2013).
Fungicidal Activities
Compounds with structures similar to the one have also shown promise in fungicidal applications. Mao Ming-zhen et al. (2013) synthesized a series of novel triazoles with moderate fungicidal activities against various pathogens, indicating the potential use of such compounds in agricultural or pharmaceutical fungicides (Mao Ming-zhen et al., 2013).
Tubulin Polymerization Inhibition and Antitumoral Activity
The inhibition of tubulin polymerization and its implications in cancer treatment is another area of application. Manasa et al. (2020) designed derivatives that inhibited tubulin polymerization and induced apoptosis in cancer cells, underscoring the potential of such compounds in developing new anticancer therapies (Manasa et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-7-6-15(12-19(18)34-2)23(32)30-10-8-29(9-11-30)21-20-22(26-14-25-21)31(28-27-20)17-5-3-4-16(24)13-17/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMWJBXMMSSSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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